D-Glucitol-6-13C
Description
D-Glucitol-6-13C, also known as Sorbitol-6-13C, is a stable isotope-labeled derivative of D-glucitol (sorbitol), a sugar alcohol widely used in metabolic studies. The compound is synthesized by replacing the carbon atom at the 6th position with the non-radioactive isotope carbon-13 (13C). This labeling enables precise tracking of metabolic pathways via nuclear magnetic resonance (NMR) or mass spectrometry (MS), particularly in research on diabetes, osmotic stress, and carbohydrate metabolism .
The synthesis of 13C-labeled compounds like this compound involves advanced isotopic enrichment techniques to ensure high purity (>97–99%) and minimal steric interference during labeling, as described in methodologies for 13C-labeled biomolecules . Cambridge Isotope Laboratories (CIL), a leading producer of stable isotope-labeled compounds, emphasizes its application in metabolomics and proteomics for quantitative analysis of complex biological systems .
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.17 |
Synonyms |
D-Sorbitol-6-13C; Glucarine-6-13C; Esasorb-6-13C; Cholaxine-6-13C; Karion-6-13C; Sionite-6-13C; Sionon-6-13C; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: D-Galactitol-6-13C (D-Dulcitol-6-13C)
D-Galactitol-6-13C (CAS: 608-66-2), an isotopologue of galactitol (dulcitol), shares structural similarities with D-Glucitol-6-13C but differs in stereochemistry. While both are hexitols (six-carbon sugar alcohols), galactitol is derived from galactose rather than glucose. This structural distinction leads to divergent metabolic roles:
- This compound : Used in studies of polyol pathways, particularly in diabetic complications where sorbitol accumulation causes osmotic stress .
- D-Galactitol-6-13C : Relevant in galactosemia research, as galactitol accumulation due to galactose metabolism defects leads to cataracts and neurological damage .
Isotopologues of D-Glucitol
D-Glucitol derivatives with multiple 13C labels provide enhanced resolution for tracing specific metabolic steps:
- D-Glucitol-4,5,6-13C3 (TRC-G415811): Labeled at positions 4, 5, and 6, this compound is used for comprehensive tracking of carbon flux in glycolysis and pentose phosphate pathways. Its molecular weight (185.15 g/mol) reflects the additional isotopic mass .
- D-Glucitol-5,6-13C2 : Ideal for studies focusing on the fate of carbons 5 and 6 during sorbitol dehydrogenase activity .
Related Precursor: D-Glucose-6-13C
D-Glucose-6-13C (CAS: 106032-62-6), the precursor to this compound, is critical for studying glucose metabolism. In hyperglycemic conditions, glucose is reduced to sorbitol via aldose reductase. The isotopic label at position 6 allows researchers to differentiate between glucose-derived and endogenous sorbitol pools .
Key Research Findings
- Metabolic Flux Analysis : this compound has been used to quantify sorbitol dehydrogenase activity in diabetic rat models, revealing compartment-specific sorbitol accumulation in lens tissues .
- Multi-Label Advantages : D-Glucitol-4,5,6-13C3 provided higher sensitivity in NMR-based metabolic profiling compared to single-labeled analogs, enabling simultaneous tracking of multiple pathway intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
